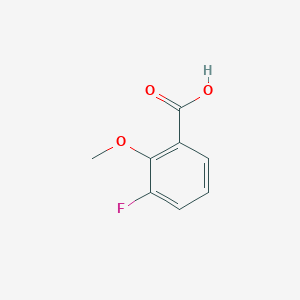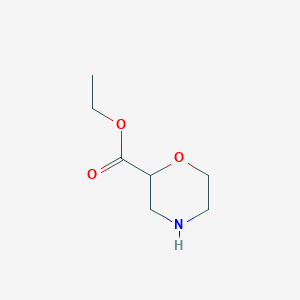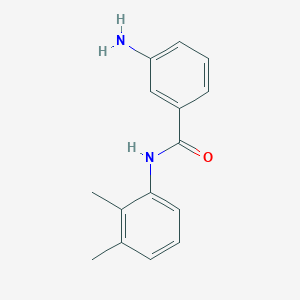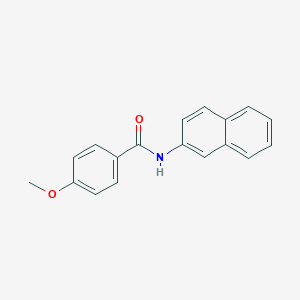
4-methoxy-N-naphthalen-2-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-naphthalen-2-ylbenzamide, also known as MNBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MNBA belongs to the class of benzamide derivatives and possesses a unique molecular structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of 4-methoxy-N-naphthalen-2-ylbenzamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 4-methoxy-N-naphthalen-2-ylbenzamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
4-methoxy-N-naphthalen-2-ylbenzamide has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models of inflammation. 4-methoxy-N-naphthalen-2-ylbenzamide has also been reported to decrease the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Furthermore, 4-methoxy-N-naphthalen-2-ylbenzamide has been found to inhibit the proliferation and migration of cancer cells by regulating the expression of various genes involved in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxy-N-naphthalen-2-ylbenzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 4-methoxy-N-naphthalen-2-ylbenzamide is also relatively inexpensive compared to other compounds with similar therapeutic potential. However, 4-methoxy-N-naphthalen-2-ylbenzamide has some limitations, such as its low solubility in water, which can make it challenging to administer in vivo. 4-methoxy-N-naphthalen-2-ylbenzamide also has a low bioavailability, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for research on 4-methoxy-N-naphthalen-2-ylbenzamide. One area of interest is the development of novel formulations of 4-methoxy-N-naphthalen-2-ylbenzamide that can improve its solubility and bioavailability. Another direction is the investigation of the potential use of 4-methoxy-N-naphthalen-2-ylbenzamide in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Furthermore, the elucidation of the exact mechanism of action of 4-methoxy-N-naphthalen-2-ylbenzamide could provide insights into the development of new drugs with similar therapeutic effects.
Métodos De Síntesis
The synthesis of 4-methoxy-N-naphthalen-2-ylbenzamide involves the reaction of 2-naphthylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields 4-methoxy-N-naphthalen-2-ylbenzamide as a white crystalline solid with a melting point of 184-186°C. The purity of the compound can be confirmed by using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
4-methoxy-N-naphthalen-2-ylbenzamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. 4-methoxy-N-naphthalen-2-ylbenzamide has also been shown to possess antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Furthermore, 4-methoxy-N-naphthalen-2-ylbenzamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
108717-14-2 |
|---|---|
Nombre del producto |
4-methoxy-N-naphthalen-2-ylbenzamide |
Fórmula molecular |
C18H15NO2 |
Peso molecular |
277.3 g/mol |
Nombre IUPAC |
4-methoxy-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C18H15NO2/c1-21-17-10-7-14(8-11-17)18(20)19-16-9-6-13-4-2-3-5-15(13)12-16/h2-12H,1H3,(H,19,20) |
Clave InChI |
OFVPMKZSPQQCQY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Solubilidad |
0.6 [ug/mL] |
Sinónimos |
4-METHOXY-N-2-NAPHTHALENYL-BENZAMIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



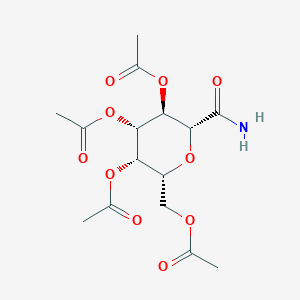
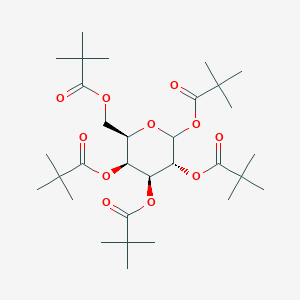
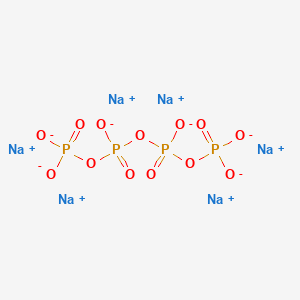
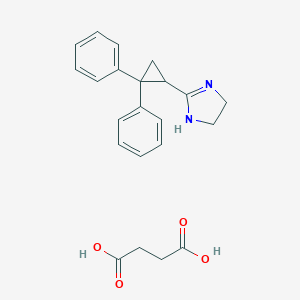
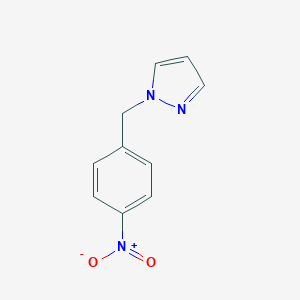

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12150.png)
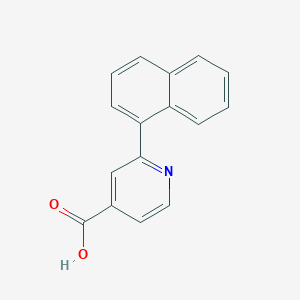
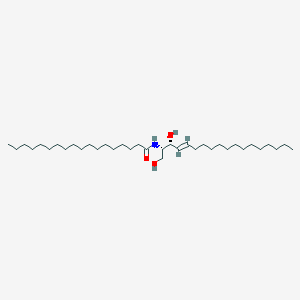
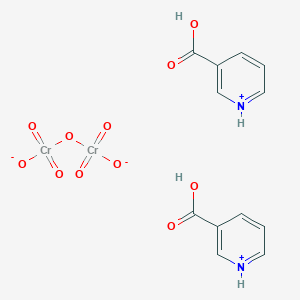
![2-[(E)-prop-1-enyl]-1H-benzimidazole](/img/structure/B12156.png)
